Cilostazol-d4
Overview
Description
Cilostazol-d4 is a deuterated form of cilostazol, a quinolinone derivative primarily used as an antiplatelet agent and vasodilator. Cilostazol works by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels . This compound is used in the treatment of intermittent claudication and has been investigated for various other clinical applications .
Mechanism of Action
Target of Action
Cilostazol-d4 primarily targets Phosphodiesterase III (PDE III) . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is involved in various cellular processes. By inhibiting PDE III, this compound increases the levels of cAMP within cells .
Mode of Action
This compound interacts with its primary target, PDE III, by inhibiting its activity. This inhibition leads to an increase in intracellular cAMP levels . Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway. The increase in cAMP levels, resulting from PDE III inhibition, affects multiple cellular processes. For instance, it inhibits platelet aggregation, promotes vasodilation, and protects against ischemic-reperfusion injury . Additionally, this compound has been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .
Result of Action
The molecular and cellular effects of this compound’s action are wide-ranging due to its impact on cAMP levels and subsequent activation of PKA. It exhibits antiplatelet, antiproliferative, and vasodilatory properties, and it also provides protection against ischemic-reperfusion injury . These effects have been observed in multiple cell types, including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .
Biochemical Analysis
Biochemical Properties
Cilostazol-d4, like its parent compound Cilostazol, works through the inhibition of phosphodiesterase III, leading to subsequent increases in intracellular cyclic adenosine monophosphate (cAMP) levels . It interacts with enzymes such as phosphodiesterase III and proteins like multidrug resistance protein 4 .
Cellular Effects
This compound affects multiple cells including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes . It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties .
Molecular Mechanism
The primary mechanism of action of this compound is through the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
Cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models and cerebral vasospasm in subarachnoid hemorrhage models .
Metabolic Pathways
This compound, like Cilostazol, is involved in the cAMP signaling pathway . It inhibits phosphodiesterase III, leading to an increase in cAMP levels .
Transport and Distribution
This compound, like Cilostazol, is extensively metabolized by hepatic cytochrome P-450 enzymes, mainly 3A4, and, to a lesser extent, 2C19, with metabolites largely excreted in urine .
Subcellular Localization
Given its mechanism of action, it is likely to be found where phosphodiesterase III is located, which includes platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cilostazol-d4 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of intermediate compounds and their subsequent deuteration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium atoms throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cilostazol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Cilostazol can be oxidized to form its metabolites, such as 3,4-dehydro-cilostazol.
Reduction: Reduction reactions may also occur, although they are less common.
Substitution: Substitution reactions can take place, particularly involving the tetrazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its various metabolites, such as 3,4-dehydro-cilostazol, which retains the pharmacological activity of the parent compound .
Scientific Research Applications
Cilostazol-d4 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cilostazol-d4 can be compared with other phosphodiesterase III inhibitors, such as:
Milrinone: Another phosphodiesterase III inhibitor used primarily in the treatment of heart failure.
Amrinone: Similar to milrinone, used for its inotropic and vasodilatory effects.
This compound is unique due to its deuterated nature, which can provide advantages in terms of metabolic stability and reduced side effects compared to its non-deuterated counterpart .
Properties
IUPAC Name |
6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.